molecular formula C13H16O3 B12664741 Ethyl 3-(p-ethylphenyl)oxirane-2-carboxylate CAS No. 94109-49-6

Ethyl 3-(p-ethylphenyl)oxirane-2-carboxylate

Cat. No.: B12664741
CAS No.: 94109-49-6
M. Wt: 220.26 g/mol
InChI Key: PJNXXWPQNHTLAO-UHFFFAOYSA-N
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Description

Ethyl 3-(p-ethylphenyl)oxirane-2-carboxylate (CAS 94109-49-6) is a high-purity organic compound with the molecular formula C13H16O3 and a molecular weight of 220.26 g/mol. This reagent belongs to the class of substituted glycidate esters, which are recognized as valuable synthons in chiral synthesis due to their reactive oxirane (epoxide) ring and carboxylate functional group. Its primary research value lies in its application as a key building block for the synthesis of more complex, biologically active molecules; analogous phenylglycidate structures are documented as critical intermediates in the chemoenzymatic synthesis of pharmaceutical agents, including the C-13 side chain of the anticancer drug Taxol . The compound's specific structural motif, featuring a p-ethylphenyl substituent, makes it a subject of interest in structure-activity relationship (SAR) studies and in the development of novel therapeutic compounds, such as aminopeptidase N inhibitors and other anticancer agents . The physical properties of this compound include a predicted density of approximately 1.127 g/cm³ and a high boiling point of around 308.6°C, indicating low volatility . This product is intended for use in a controlled laboratory setting by qualified researchers. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

CAS No.

94109-49-6

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

ethyl 3-(4-ethylphenyl)oxirane-2-carboxylate

InChI

InChI=1S/C13H16O3/c1-3-9-5-7-10(8-6-9)11-12(16-11)13(14)15-4-2/h5-8,11-12H,3-4H2,1-2H3

InChI Key

PJNXXWPQNHTLAO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2C(O2)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(p-ethylphenyl)oxirane-2-carboxylate typically involves the epoxidation of a suitable precursor. One common method is the reaction of ethyl 3-(p-ethylphenyl)acrylate with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions to form the oxirane ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(p-ethylphenyl)oxirane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: OsO4, KMnO4

    Reduction: LiAlH4

    Substitution: Nucleophiles like amines, thiols, and halides

Major Products Formed:

Scientific Research Applications

Scientific Research Applications

  • Synthesis of Pharmaceuticals :
    • The compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its epoxide functionality allows for diverse reactions, including nucleophilic substitutions that are crucial for drug development .
  • Biological Activity :
    • Research indicates that ethyl 3-(p-ethylphenyl)oxirane-2-carboxylate interacts with biological molecules, potentially influencing enzyme activity and cellular processes. For instance, it has been studied for its interactions with lipases and other enzymes, which could lead to the development of new therapeutic agents .
  • Chiral Synthesis :
    • The compound's ability to undergo enzymatic resolution makes it a candidate for producing chiral pharmaceuticals. Studies have shown that microbial catalysts can effectively resolve racemic mixtures of epoxides, yielding optically pure compounds essential for drug efficacy .

Case Study 1: Chemoenzymatic Synthesis

A study utilized Galactomyces geotrichum ZJUTZQ200, an epoxide hydrolase-producing strain, to resolve racemic this compound. The process achieved high enantioselectivity, which is critical for synthesizing the C-13 side chain of Taxol, a well-known anticancer drug. The optimized conditions resulted in an enantiomeric excess greater than 95%, demonstrating the compound's utility in pharmaceutical synthesis .

Case Study 2: Enzyme Interaction

Research on this compound has revealed its potential as a substrate for various enzymes. For example, studies have shown that it can be hydrolyzed by lipases from different microbial sources, leading to the formation of optically active products. This property is particularly valuable in developing selective drugs that target specific biological pathways .

Data Tables

Application AreaDescriptionReference
Pharmaceutical SynthesisIntermediate in drug synthesis; potential for creating new therapeutic agents
Biological ActivityInteracts with enzymes; influences cellular processes
Chiral ResolutionUsed in chemoenzymatic processes to produce enantiomerically pure compounds

Mechanism of Action

The mechanism of action of Ethyl 3-(p-ethylphenyl)oxirane-2-carboxylate involves its reactivity with various nucleophiles and electrophiles. The oxirane ring is highly strained and reactive, making it susceptible to ring-opening reactions. These reactions can lead to the formation of various products, depending on the nature of the reacting species. The carboxylate ester group can also participate in esterification and hydrolysis reactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

Key analogs and their substituent differences:

Compound Name R3 Position R2 Position Key Features Reference
Ethyl 3-phenyloxirane-2-carboxylate Phenyl Ethyl ester Aromatic substituent; used in flavors
Ethyl 3-(4-isobutylphenyl)-3-methyl glycidate 4-Isobutylphenyl + methyl Ethyl ester Bulky substituents; fragrance applications
Ethyl 2-bromo-3-(diphenylmethylene)oxirane-2-carboxylate Bromo + diphenylmethylene Ethyl ester Electron-withdrawing groups; stabilizes epoxide
Ethyl 3-(3-methyl-6-nitro-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)oxirane-2-carboxylate Nitrobenzooxazolone Ethyl ester Heterocyclic substituent; bioactive potential
Ethyl 2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate (Etomoxir) 4-Chlorophenoxyhexyl chain Ethyl ester Fatty acid oxidation inhibitor

Key Observations :

  • Aromatic vs. Aliphatic Substituents : Phenyl and para-substituted aryl groups (e.g., p-ethylphenyl) enhance steric bulk and π-π interactions, influencing reactivity and binding in biological systems .
  • Electron-Deficient Groups : Bromo and nitro substituents increase electrophilicity, accelerating nucleophilic ring-opening reactions .
  • Biological Activity : Bulky or hydrophobic groups (e.g., isobutylphenyl) correlate with enzyme inhibition (e.g., Etomoxir targeting CPT1A ).
Reactivity
  • Nucleophilic Ring-Opening : Ethyl oxirane-2-carboxylates react with nucleophiles (e.g., valine) to form hydroxyesters, relevant in prodrug design .
  • Enzyme Interactions : (R)-oxirane-2-carboxylates stereospecifically alkylate enzymes like cis-chloroacrylic acid dehalogenase, impacting catalytic activity .

Physical and Spectral Properties

Compound Name Melting Point (°C) 1H-NMR (δ, ppm) 13C-NMR (δ, ppm) Reference
Ethyl 3-phenyloxirane-2-carboxylate 1.36 (t, CH3), 4.35 (q, CH2), 7.19 (s, Ar-H) 14.1 (CH3), 62.2 (CH2), 130.9 (C)
Ethyl 3-(3-methyl-6-nitro-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)oxirane-2-carboxylate 199 3.48 (s, NCH3), 8.12 (s, Ar-H) 154.0 (CO), 167.2 (CO)
Methyl 3-(4-pyridazinyl)oxirane-2-carboxylate 73–75

Key Trends :

  • Melting Points : Bulky substituents (e.g., nitrobenzooxazolone) increase melting points due to enhanced crystallinity .
  • NMR Signatures : Ethyl ester protons appear as triplets (δ ~1.36 ppm) and quartets (δ ~4.35 ppm), while aromatic protons resonate at δ 7.1–8.1 ppm .

Biological Activity

Ethyl 3-(p-ethylphenyl)oxirane-2-carboxylate is a compound that has garnered interest in the fields of organic chemistry and medicinal research due to its potential biological activities. This article provides an overview of the compound's chemical properties, biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by its oxirane (epoxide) structure, which is known for its reactivity due to the strained three-membered ring. The compound can undergo various chemical reactions, including:

  • Oxidation : The oxirane ring can be oxidized to form diols using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
  • Reduction : Reduction can be achieved with lithium aluminum hydride (LiAlH4), yielding alcohols.
  • Substitution : Nucleophilic substitution can occur at the oxirane ring, leading to diverse substituted products.

The biological activity of this compound is primarily attributed to its reactivity with various nucleophiles and electrophiles. The mechanism involves:

  • Ring-opening Reactions : The strained oxirane ring readily opens in the presence of nucleophiles, forming various products that may exhibit biological activity.
  • Ester Hydrolysis : The carboxylate ester group can participate in hydrolysis, which may release biologically active components.

Biological Activity

Research indicates that this compound has potential applications in pharmacology and biochemistry. Some key findings include:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various pathogens. For instance, it has been tested against bacteria such as Escherichia coli and Staphylococcus aureus, showing promising results .
  • Anticancer Potential : In vitro studies have indicated that derivatives of this compound may possess anticancer properties. For example, compounds with similar structures have been shown to induce apoptosis in cancer cells by activating caspase pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds or derivatives:

  • Antimicrobial Studies : A study highlighted the effectiveness of various esters, including those related to this compound, against fungal pathogens such as Cercospora and Phytophthora. These studies utilized plate bioassays to evaluate bioactivity .
  • Synthesis and Application in Drug Development : Research has demonstrated the use of similar epoxide compounds as intermediates in synthesizing pharmaceuticals, such as taxol derivatives. These compounds are crucial for producing bioactive molecules used in cancer therapy .
  • Enantioselectivity Studies : The use of microbial strains like Galactomyces geotrichum for the bioresolution of racemic mixtures involving phenolic epoxides has been reported, suggesting potential industrial applications for producing chiral drugs .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

CompoundBiological ActivityKey Features
Ethyl 3-(p-methylphenyl)oxirane-2-carboxylateAnticancer, AntimicrobialSimilar structure; different substituent effects
Ethyl 3-(p-isopropylphenyl)oxirane-2-carboxylateLimited data availableVariation in steric hindrance affecting reactivity
Ethyl 3-(p-tolyloxirane-2-carboxylateAntimicrobialKnown for specific interactions with pathogens

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for Ethyl 3-(p-ethylphenyl)oxirane-2-carboxylate, and how can stereochemical outcomes be controlled?

  • Methodology : The compound can be synthesized via epoxidation of precursor alkenes or through nucleophilic ring-opening of related epoxides. For stereochemical control, chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) may be employed. Characterization via 1^1H NMR and 13^{13}C NMR is critical for confirming regio- and stereochemistry, particularly the configuration of the oxirane ring. X-ray crystallography using programs like SHELX can resolve ambiguities in stereochemistry .
  • Data Analysis : Compare coupling constants in NMR (e.g., vicinal 3JHH^3J_{HH} values for epoxide protons) with literature models to infer stereochemistry. For example, trans-epoxides typically exhibit J24J \approx 2-4 Hz, while cis configurations show J>4J > 4 Hz .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodology : Use a combination of chromatographic (HPLC, GC) and spectroscopic techniques:

  • HPLC/GC : Assess purity by retention time and peak area.
  • Mass Spectrometry (MS) : Confirm molecular ion ([M+H]+^+) and fragmentation patterns.
  • NMR : Verify integration ratios and absence of extraneous peaks.
  • Melting Point : Compare with literature values (if available).
    • Advanced Tip : For chiral purity, chiral HPLC columns or optical rotation measurements are essential .

Advanced Research Questions

Q. What experimental strategies can elucidate the compound’s reactivity in nucleophilic ring-opening reactions?

  • Methodology :

Kinetic Studies : Monitor reaction progress under varying conditions (pH, temperature, solvent polarity) using techniques like 1^1H NMR or IR spectroscopy.

Isotopic Labeling : Use 18^{18}O-labeled epoxides to track oxygen migration during ring-opening.

Computational Modeling : Apply DFT calculations (e.g., Gaussian) to predict regioselectivity and transition-state energies.

  • Case Study : Analogous oxirane carboxylates undergo regioselective attack at the less-substituted epoxide carbon due to steric and electronic factors .

Q. How can researchers resolve contradictions in reported biological activities of structurally related oxirane derivatives?

  • Methodology :

  • Meta-Analysis : Systematically compare studies for variables such as assay conditions (e.g., cell type, concentration ranges) and compound stereochemistry.
  • Structure-Activity Relationship (SAR) : Synthesize analogs with systematic modifications (e.g., substituents on the phenyl ring) and test against standardized assays.
  • Mechanistic Profiling : Use enzyme inhibition assays (e.g., CPT1 inhibition as in Etomoxir analogs) to identify off-target effects .
    • Example : Ethyl 2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate (Etomoxir) shows species-dependent IC50_{50} values due to CPT1 isoform variability .

Q. What computational tools are effective for predicting the stability and reactivity of this compound under physiological conditions?

  • Methodology :

  • Molecular Dynamics (MD) : Simulate interactions with aqueous environments or lipid membranes.
  • pKa Prediction : Use software like MarvinSuite to estimate ionization states affecting solubility and reactivity.
  • QM/MM Calculations : Model enzymatic binding pockets (e.g., for oxidoreductases) to predict metabolic pathways .

Experimental Design and Data Analysis

Q. How should researchers design assays to evaluate the compound’s potential as a protease inhibitor?

  • Protocol :

Enzyme Assay : Use fluorogenic substrates (e.g., AMC-tagged peptides) with purified proteases (e.g., calpain).

Inhibition Kinetics : Measure IC50_{50} via dose-response curves and determine inhibition mode (competitive/uncompetitive) using Lineweaver-Burk plots.

Crystallographic Validation : Co-crystallize the compound with the target enzyme to visualize binding interactions .

  • Troubleshooting : If solubility is limiting, use co-solvents (e.g., DMSO ≤1%) and confirm solvent effects via control experiments .

Q. What statistical approaches are recommended for analyzing discrepancies in synthetic yields across studies?

  • Methodology :

  • Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature, catalyst loading).
  • Multivariate Regression : Corrogate yield data with reaction parameters (e.g., solvent polarity, steric bulk of substituents).
  • Error Analysis : Calculate standard deviations from triplicate runs and identify outliers via Grubbs’ test .

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